molecular formula C33H31NO5 B560444 5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid CAS No. 1456602-51-9

5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid

Cat. No. B560444
M. Wt: 521.613
InChI Key: ZJMHQDKLWUWPDR-UHFFFAOYSA-N
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Description

The compound “5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid” is a derivative of salicylic acid, which is a common compound used in various pharmaceutical applications . The compound has additional functional groups attached to it, including a cyclohexylbenzyl group and a phenoxybenzoyl group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As with the synthesis, without specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

STAT3 Dimerization Inhibitors

5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid is explored in the field of signal transducer and activator of transcription 3 (STAT3) dimerization inhibitors. Research by Urlam et al. (2013) indicates that salicylic acids, including derivatives like the one , show promise in inhibiting STAT3 activity, which is vital in many cancer cell pathways. These compounds, particularly those with certain hydrophobic groups and biphenyl ether, contribute significantly to STAT3 inhibitory activity. This suggests a potential role in cancer treatment research (Urlam et al., 2013).

Chromatographic Analysis

In the area of chromatography, Goss (1998) discusses the improved analysis of salicylic acid and related compounds, including the mentioned compound, using high-performance liquid chromatography. This research underscores the importance of these compounds in pharmaceutical and cosmetic formulations, indicating their role in quality control and formulation analysis (Goss, 1998).

Antioxidant and Cytotoxic Properties

Djurendić et al. (2010) investigate the antioxidant properties of salicylic acid derivatives, including their potential biotransformation products. The study highlights their ability to neutralize reactive oxygen species, making them valuable in studies related to oxidative stress and inflammation. Additionally, some compounds showed notable cytotoxicity against cancer cell lines, presenting another avenue for cancer research (Djurendić et al., 2010).

Prodrug Development for Cerebral Ischemia

In the context of cerebral ischemia treatment, Chen et al. (2016) explore a compound closely related to 5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid. Their research into the metabolic properties and blood-brain barrier permeability of these compounds suggests their potential as prodrugs for treating cerebral ischemia (Chen et al., 2016).

Plant Protection and Disease Resistance

Research into plant disease resistance by Silverman et al. (2005) examines salicylic acid derivatives for inducing systemic acquired resistance (SAR) in plants. Their findings suggest that these compounds, including derivatives of the one , could be instrumental in developing new plant protection agents, highlighting a significant application in agriculture (Silverman et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of preliminary studies. This could include further studies to optimize its synthesis, understand its mechanism of action, or explore potential applications .

properties

IUPAC Name

5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMHQDKLWUWPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid
Reactant of Route 2
5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid
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5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid
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5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid
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5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid
Reactant of Route 6
5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid

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